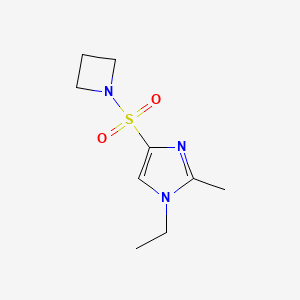
4-(azetidine-1-sulfonyl)-1-ethyl-2-methyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Azetidine-1-sulfonyl)-1-ethyl-2-methyl-1H-imidazole is a synthetic organic compound that features a unique combination of functional groups, including an azetidine ring, a sulfonyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azetidine-1-sulfonyl)-1-ethyl-2-methyl-1H-imidazole typically involves the following steps:
Formation of Azetidine-1-sulfonyl Chloride: This intermediate is prepared by reacting azetidine with chlorosulfonic acid under controlled conditions.
Nucleophilic Substitution: The azetidine-1-sulfonyl chloride is then reacted with 1-ethyl-2-methyl-1H-imidazole in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(Azetidine-1-sulfonyl)-1-ethyl-2-methyl-1H-imidazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, depending on the reagents and conditions used.
Substitution Reactions: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with hydrogen peroxide could introduce sulfone functionalities.
Scientific Research Applications
4-(Azetidine-1-sulfonyl)-1-ethyl-2-methyl-1H-imidazole has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly in the development of antiviral and anticancer agents.
Material Science: It is used in the synthesis of novel polymers and materials with unique properties.
Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Mechanism of Action
The mechanism of action of 4-(azetidine-1-sulfonyl)-1-ethyl-2-methyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the imidazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Azetidine-1-sulfonyl)phenylboronic acid
- 4-(Azetidine-1-sulfonyl)benzoic acid
- 4-(Azetidine-1-sulfonyl)phenol
Uniqueness
4-(Azetidine-1-sulfonyl)-1-ethyl-2-methyl-1H-imidazole is unique due to the presence of both the azetidine and imidazole rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(azetidin-1-ylsulfonyl)-1-ethyl-2-methylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2S/c1-3-11-7-9(10-8(11)2)15(13,14)12-5-4-6-12/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEIFHIHPRLYOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1C)S(=O)(=O)N2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














